molecular formula C16H18N2OS B7873681 N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide

N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide

Cat. No.: B7873681
M. Wt: 286.4 g/mol
InChI Key: YTKBAHRVBNEVIA-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a benzo[b]thiophene core and an aminomethylphenyl group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(aminomethyl)phenylamine with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Aminomethyl)phenyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c17-10-11-4-3-6-13(8-11)18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBAHRVBNEVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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